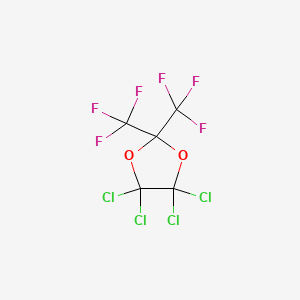

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

Descripción general

Descripción

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is a useful research compound. Its molecular formula is C5Cl4F6O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a complex organofluorine molecule, and its specific biological targets may depend on the context of its use .

Mode of Action

It’s known to be used as a fluorine-based organic solvent for secondary batteries . This suggests that its mode of action might involve interactions with other chemical species in the battery, possibly influencing the movement of ions or electrons.

Biochemical Pathways

Given its use as a solvent in secondary batteries , it’s likely that its primary biochemical interactions occur in non-biological systems.

Pharmacokinetics

As a solvent used in industrial applications

Result of Action

As a solvent, its primary role is likely to facilitate the dissolution or dispersion of other substances .

Its primary known use is as a solvent in secondary batteries

Métodos De Preparación

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups[][1].

Major Products Formed

Aplicaciones Científicas De Investigación

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

Industry: It is widely used in the agricultural sector as an intermediate for insecticides and fungicides[][1].

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane include:

- 2,2-Bis(trifluoromethyl)-1,3-dioxolane

- 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxane

- 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxepane[1][1]

Actividad Biológica

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane (CAS No. 64499-81-6) is a halogenated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves chlorination processes. Various methods have been documented:

- Photochemical Chlorination : This method involves irradiating 2,2-bis(trifluoromethyl)-1,3-dioxolane with UV light in the presence of chlorine gas. The reaction can yield various halo-isomers depending on the reaction conditions and duration .

- Catalytic Processes : Catalysts such as nickel or lanthanum can enhance the efficiency of the chlorination process, leading to higher yields of the desired tetrachloro derivative .

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity due to its electrophilic nature and ability to form covalent bonds with nucleophilic sites in proteins .

Toxicological Profile

A comprehensive review of the toxicological data indicates that this compound exhibits significant cytotoxicity in various cell lines. The following table summarizes key findings from toxicity studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 25 | Induces apoptosis via mitochondrial pathway | |

| HepG2 | 15 | Causes oxidative stress and DNA damage | |

| MCF-7 | 30 | Alters cell cycle progression |

Case Studies

- Cytotoxic Effects in Cancer Cells : A study conducted on HeLa cells demonstrated that exposure to this compound resulted in a dose-dependent increase in apoptosis markers. The mechanisms involved mitochondrial dysfunction and activation of caspase pathways .

- Oxidative Stress Induction : In HepG2 liver cells, the compound was shown to significantly elevate reactive oxygen species (ROS) levels, leading to cellular oxidative stress and subsequent apoptosis. This study highlights the potential risks associated with exposure to this compound in terms of liver toxicity.

- Impact on Breast Cancer Cells : Research involving MCF-7 breast cancer cells indicated that treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting a disruption in normal cellular proliferation processes .

Propiedades

IUPAC Name |

4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKMTZZWVFGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.